3-氟-5-溴酪氨酸

描述

The compound "3-Fluoro-5-bromotyrosine" is not directly mentioned in the provided papers. However, the papers discuss various halogenated compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for "3-Fluoro-5-bromotyrosine". Halogenated compounds are often used in medicinal chemistry due to their unique reactivity and ability to improve the pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine" . Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds . The chemoenzymatic synthesis approach, as seen in the preparation of deoxyfluoroinositols, could also be relevant for the synthesis of "3-Fluoro-5-bromotyrosine" by introducing fluorine selectively .

Molecular Structure Analysis

While the molecular structure of "3-Fluoro-5-bromotyrosine" is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4'-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation . This technique could be applied to "3-Fluoro-5-bromotyrosine" to determine its conformation and how it might interact with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines , which could be a reaction type applicable to "3-Fluoro-5-bromotyrosine" for further functionalization. The Grignard reaction is another example, used in the synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl furanosyl nucleosides , indicating the versatility of fluorinated compounds in nucleoside analog synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Fluoro-5-bromotyrosine" can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity, as seen with 3'-fluoro-2',3'-dideoxy-5-chlorouridine, which is a selective inhibitor of HIV-1 replication . The fluorescence properties of nucleoside analogs with fluorophores replacing the DNA base suggest that "3-Fluoro-5-bromotyrosine" could potentially be modified to serve as a fluorescent probe.

科学研究应用

微生物活性

已研究了酪氨酸的单卤代衍生物的合成和微生物活性,包括3-溴酪氨酸和3-氟酪氨酸。这些化合物被评估为各种微生物(如大肠杆菌、粪链球菌和植物乳杆菌)的生长抑制剂。卤酪氨酸在抑制这些微生物的生长方面表现出不同的有效性,观察到2-和3-卤酪氨酸在其功效上的变化(McCord et al., 1975)。

肿瘤摄取和成像

已进行了有关溴化和碘化核苷类化合物的合成和肿瘤摄取的研究,包括3-氟-5-溴酪氨酸的类似物。这些化合物在Lewis肺癌动物模型中的分布进行了研究,展示了独特的排泄和肿瘤摄取模式。这些化合物可能在某些类型的癌症的诊断成像和治疗应用中具有潜力(Mercer et al., 1989)。

合成和抗肿瘤活性

已进行了有关各种含氟核苷类化合物的合成研究,包括与3-氟-5-溴酪氨酸相关的化合物,以探索它们的潜在抗肿瘤活性。这些化合物已经被检验其对不同癌细胞系的影响以及它们在癌症化疗中的潜在用途(Rosowsky et al., 1981)。

安全和危害

未来方向

Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .

属性

IUPAC Name |

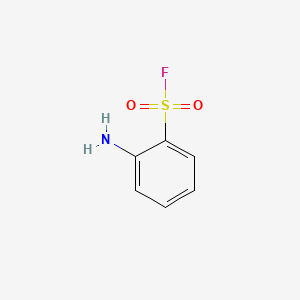

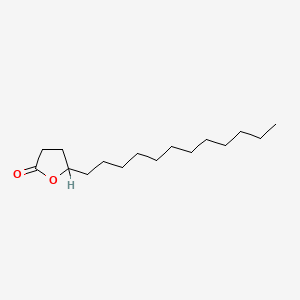

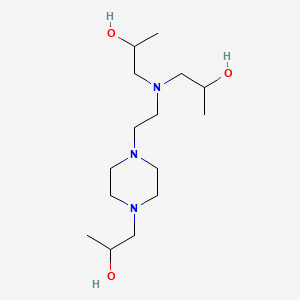

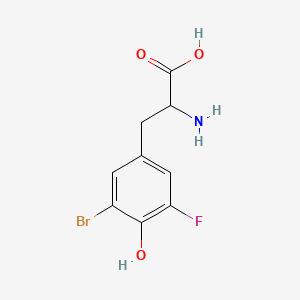

2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZDIGZRRMKJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958096 | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-bromotyrosine | |

CAS RN |

369-95-9 | |

| Record name | Tyrosine, 5-bromo-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)